molecular formula C10H14O B160851 Ethyl phenethyl ether CAS No. 1817-90-9

Ethyl phenethyl ether

Cat. No.: B160851
CAS No.: 1817-90-9
M. Wt: 150.22 g/mol
InChI Key: YLQUZJVSFHZOBQ-UHFFFAOYSA-N
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Description

Ethyl phenethyl ether, also known as this compound, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a colorless liquid with a characteristic aromatic odor. This compound is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl phenethyl ether has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “Benzene, (2-ethoxyethyl)-” is not available, benzene, a key component of this compound, is known to be highly flammable and harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . Workers are advised to avoid exposure, contact with skin and eyes, and inhalation of vapor or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenethyl ether can be synthesized through the reaction of benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the benzene ring, forming the desired product .

Industrial Production Methods: In industrial settings, the production of benzene, (2-ethoxyethyl)- often involves the use of catalytic processes to enhance the yield and purity of the compound. Catalysts such as aluminum chloride or ferric chloride are commonly used to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-ethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQUZJVSFHZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061993
Record name Benzene, (2-ethoxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-90-9
Record name (2-Ethoxyethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-ethoxyethyl)-
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Record name Ethyl phenethyl ether
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Record name Benzene, (2-ethoxyethyl)-
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Record name Benzene, (2-ethoxyethyl)-
Source EPA DSSTox
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Record name (2-ethoxyethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of the research conducted on Ethyl phenethyl ether by RIFM?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound to evaluate its potential risks and ensure its safe use in fragrances. [, ] These assessments typically involve reviewing existing toxicological data, conducting new studies if necessary, and evaluating the ingredient's potential for exposure and adverse effects.

Q2: Where can I find more detailed information on the safety assessment of this compound?

A2: You can find the safety assessment reports for this compound on the RIFM website or through other scientific databases. The provided links offer access to these reports:

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